

Physicochemical Properties of 4-Fluoro-5-methoxy-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-5-methoxy-1H-indole

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Introduction

4-Fluoro-5-methoxy-1H-indole is a substituted indole derivative of interest in medicinal chemistry and drug discovery. Understanding its fundamental physicochemical properties, such as boiling point and density, is crucial for its synthesis, purification, formulation, and pharmacokinetic profiling. This technical guide provides an in-depth overview of the predicted boiling point and density of **4-Fluoro-5-methoxy-1H-indole**, details the computational methodologies used for such predictions, and presents a logical workflow for these in silico approaches.

Due to the absence of experimentally determined data for **4-Fluoro-5-methoxy-1H-indole** (CAS No. 288385-89-7), this guide utilizes predicted values based on computational models and data from structurally similar compounds. The primary analog referenced is 4-Fluoro-5-methoxy-2-methyl-1H-indole, which provides a reasonable estimation of these properties.

Predicted Physicochemical Data

The following table summarizes the predicted boiling point and density for **4-Fluoro-5-methoxy-1H-indole**, based on data available for its 2-methyl analog. These values are derived from computational predictions.

Property	Predicted Value	Method	Notes
Boiling Point	318.6 ± 37.0 °C	Computational Prediction	Based on the value for 4-Fluoro-5-methoxy-2-methyl-1H-indole.
Density	1.224 ± 0.06 g/cm ³	Computational Prediction	Based on the value for 4-Fluoro-5-methoxy-2-methyl-1H-indole.

Experimental Protocols: In Silico Property Prediction

The determination of the boiling point and density of novel compounds, in the absence of experimental data, relies heavily on computational chemistry methods. These in silico techniques provide rapid and cost-effective estimations that can guide experimental work. The primary methods employed are Quantitative Structure-Property Relationship (QSPR) models, machine learning algorithms, and Density Functional Theory (DFT).

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are mathematical relationships that correlate the structural or property descriptors of a molecule with a specific physicochemical property.

Methodology:

- **Dataset Collection:** A large dataset of structurally diverse compounds with experimentally determined boiling points and densities is compiled.
- **Molecular Descriptor Calculation:** For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can include constitutional, topological, geometric, and quantum-chemical descriptors.
- **Model Development:** Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that links a selection of the most relevant descriptors to

the property of interest.

- **Model Validation:** The predictive power of the QSPR model is rigorously tested using internal and external validation techniques to ensure its accuracy and robustness.
- **Prediction for Target Molecule:** The validated QSPR model is then used to predict the boiling point and density of **4-Fluoro-5-methoxy-1H-indole** based on its calculated molecular descriptors.

Machine and Deep Learning Models

More advanced predictive models utilize machine learning and deep learning algorithms to capture complex, non-linear relationships between molecular structure and properties.

Methodology:

- **Feature Engineering:** Similar to QSPR, a set of molecular descriptors or "features" are generated from the chemical structure.
- **Model Training:** Algorithms such as Gradient Boosting, Random Forest, or Deep Neural Networks are trained on a large dataset of known compounds and their properties. These models learn the intricate patterns connecting the molecular features to the boiling point and density.
- **Hyperparameter Optimization:** The performance of the machine learning model is fine-tuned by optimizing its internal parameters.
- **Prediction:** The trained model is then used to predict the properties of the target molecule.

Density Functional Theory (DFT)

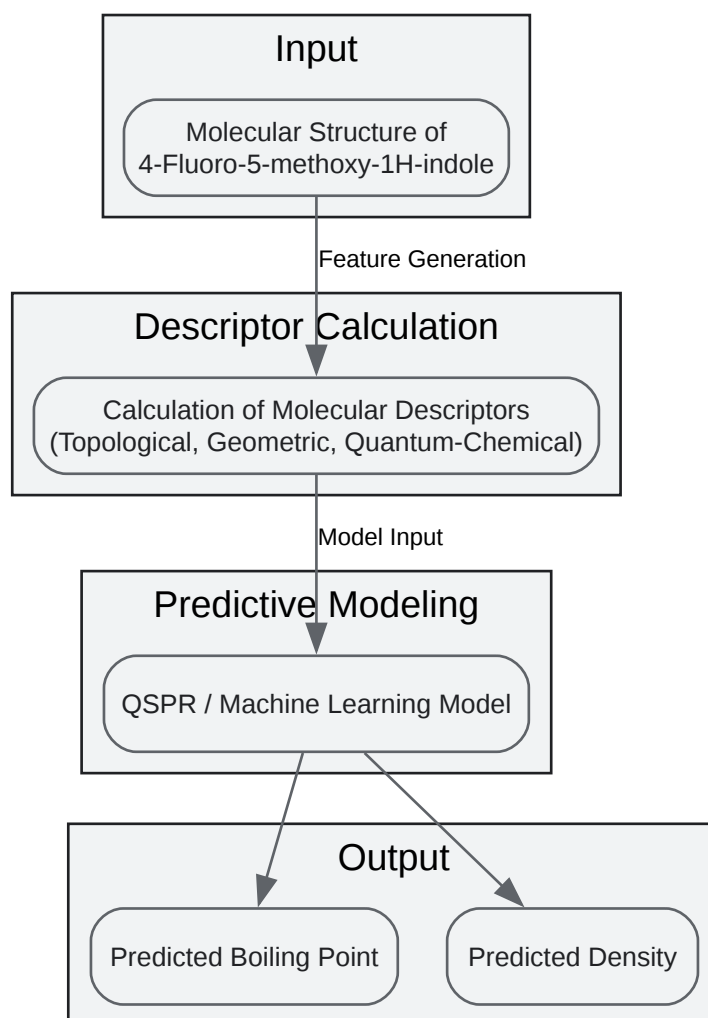
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. While not a direct method for predicting boiling points, it can be used to calculate molecular properties that are inputs for other predictive models and can provide insights into intermolecular forces that influence boiling point and density.

Methodology:

- **Geometry Optimization:** The three-dimensional structure of the **4-Fluoro-5-methoxy-1H-indole** molecule is optimized to find its lowest energy conformation.
- **Calculation of Molecular Properties:** Various electronic properties, such as the molecular electrostatic potential and polarizability, are calculated. These properties provide an understanding of the intermolecular interactions (e.g., dipole-dipole interactions, hydrogen bonding) that are critical determinants of boiling point and density.
- **Input for Advanced Models:** These calculated quantum-chemical descriptors can be used as inputs for sophisticated QSPR or machine learning models to enhance the accuracy of the predictions.

Visualization of Predictive Workflow

The following diagram illustrates a generalized workflow for the computational prediction of physicochemical properties.



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